3,3'-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one)
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Overview
Description
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is a complex organic compound that belongs to the class of bis-coumarins. This compound is characterized by the presence of two 4-hydroxy-2H-chromen-2-one (coumarin) units linked via a furan-2-ylmethanediyl bridge. Coumarins are well-known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-hydroxycoumarin reacts with an aldehyde in the presence of a base to form the desired bis-coumarin compound . The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and efficiency. For example, the use of nano molten salt catalysts, such as pyrazine-1,4-diium tricyanomethanide, has been reported to facilitate the synthesis of bis(4-hydroxy-2H-chromen-2-one) derivatives under solvent-free conditions . This method offers advantages such as low catalyst loading, short reaction time, and high yields.
Chemical Reactions Analysis
Types of Reactions
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the coumarin units can be reduced to form dihydrocoumarins.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The biological activity of 3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): Known for its flavor and fragrance properties.
5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF): Exhibits similar flavor characteristics to HDMF.
5-methyl-4-hydroxy-3(2H)-furanone (MHF): Another furanone derivative with notable flavor properties.
Uniqueness
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is unique due to its bis-coumarin structure, which imparts distinct biological activities and chemical reactivity compared to other furanone derivatives. Its ability to form stable complexes with metal ions and its potential as a multi-target therapeutic agent further distinguish it from similar compounds.
Properties
CAS No. |
102595-03-9 |
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Molecular Formula |
C23H14O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[furan-2-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C23H14O7/c24-20-12-6-1-3-8-14(12)29-22(26)18(20)17(16-10-5-11-28-16)19-21(25)13-7-2-4-9-15(13)30-23(19)27/h1-11,17,24-25H |
InChI Key |
DPCBACPQYAAEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CO3)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
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